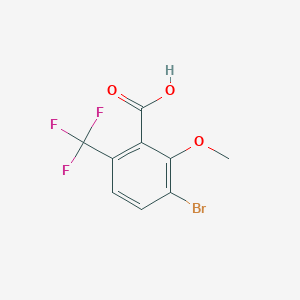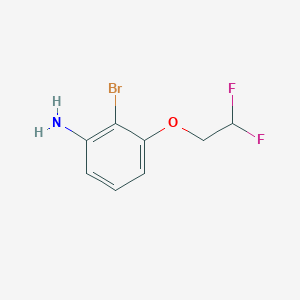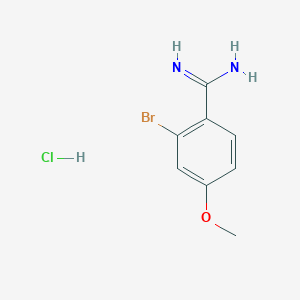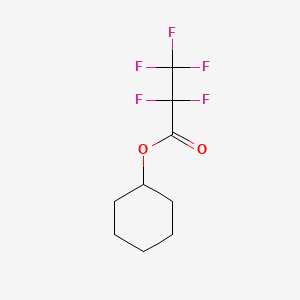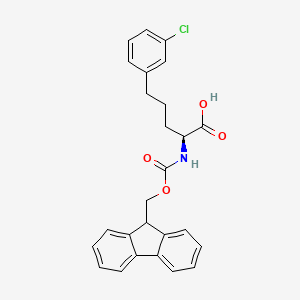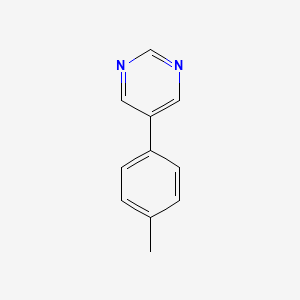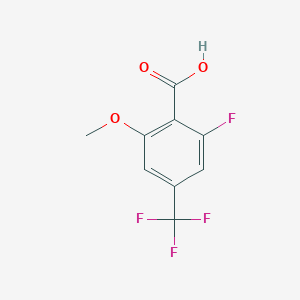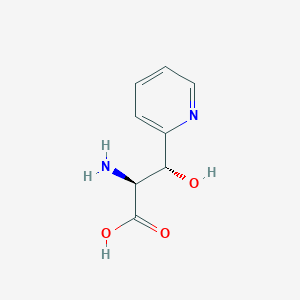
(2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound features a pyridine ring attached to the β-carbon of the amino acid backbone, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-2-carboxaldehyde and a suitable amino acid derivative.
Key Reactions: The key steps include the formation of the pyridine ring and the introduction of the amino and hydroxy groups at the appropriate positions. This can be achieved through a series of reactions such as condensation, reduction, and protection-deprotection sequences.
Reaction Conditions: The reactions are often carried out under mild conditions to preserve the stereochemistry of the chiral centers. Common reagents include reducing agents like sodium borohydride and protecting groups like tert-butyloxycarbonyl (Boc).
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reactions are efficient and cost-effective.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acyl chlorides, anhydrides, or other electrophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of amides, esters, or other substituted products.
Scientific Research Applications
(2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid: A similar amino acid derivative with a different side chain.
3-Hydroxy-4-pyranones: Compounds with a similar pyridine ring structure but different functional groups.
Uniqueness
(2S,3R)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxy groups on the same carbon, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-3-1-2-4-10-5/h1-4,6-7,11H,9H2,(H,12,13)/t6-,7-/m0/s1 |
InChI Key |
INRYMZVFTGJQJH-BQBZGAKWSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H]([C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=NC(=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)
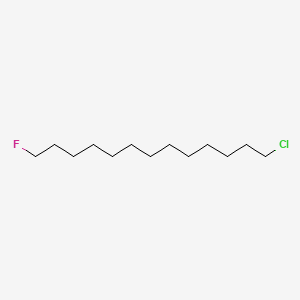
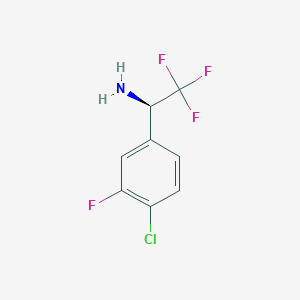
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
